methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate
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Overview
Description
Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate is a chemical compound that has garnered significant interest due to its potential applications in various fields of research and industry. This compound is characterized by a cyclobutane ring substituted with an amino group, a fluorophenyl group, and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorophenylacetonitrile with ethyl diazoacetate in the presence of a catalyst to form the cyclobutane ring. The resulting intermediate is then subjected to hydrolysis and esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorophenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-1-(4-chlorophenyl)cyclobutane-1-carboxylate
- Methyl 3-amino-1-(4-bromophenyl)cyclobutane-1-carboxylate
- Methyl 3-amino-1-(4-methylphenyl)cyclobutane-1-carboxylate
Uniqueness
Methyl 3-amino-1-(4-fluorophenyl)cyclobutane-1-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug development and other applications.
Properties
CAS No. |
1889011-16-8 |
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Molecular Formula |
C12H14FNO2 |
Molecular Weight |
223.2 |
Purity |
95 |
Origin of Product |
United States |
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